molecular formula C10H11N B14653801 1-Phenyl-1-azaspiro[2.2]pentane CAS No. 42540-58-9

1-Phenyl-1-azaspiro[2.2]pentane

Cat. No.: B14653801
CAS No.: 42540-58-9
M. Wt: 145.20 g/mol
InChI Key: QAPYKORSNDWWSM-UHFFFAOYSA-N
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Description

1-Phenyl-1-azaspiro[22]pentane is a unique organic compound characterized by its spirocyclic structure, which includes a nitrogen atom within a small ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1-azaspiro[2.2]pentane can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with 1-azaspiro[2.2]pentane-1-carboxylic acid chloride. This reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent decomposition .

Industrial Production Methods: While specific industrial production methods for 1-Phenyl-1-azaspiro[2

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1-azaspiro[2.2]pentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The nitrogen atom in the spirocyclic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction typically produces amines .

Scientific Research Applications

1-Phenyl-1-azaspiro[2.2]pentane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Phenyl-1-azaspiro[2.2]pentane exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects .

Comparison with Similar Compounds

  • 1,2-Diphenyl-1-azaspiro[2.2]pentane
  • 2-Phenyl-1-azaspiro[2.2]pent-1-ene

Comparison: 1-Phenyl-1-azaspiro[2.2]pentane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications .

Properties

CAS No.

42540-58-9

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

1-phenyl-1-azaspiro[2.2]pentane

InChI

InChI=1S/C10H11N/c1-2-4-9(5-3-1)11-8-10(11)6-7-10/h1-5H,6-8H2

InChI Key

QAPYKORSNDWWSM-UHFFFAOYSA-N

Canonical SMILES

C1CC12CN2C3=CC=CC=C3

Origin of Product

United States

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